molecular formula C12H15N B13102431 3-Methyl-1-phenylcyclopent-3-enamine

3-Methyl-1-phenylcyclopent-3-enamine

Cat. No.: B13102431
M. Wt: 173.25 g/mol
InChI Key: OUAWRXJAXOCJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phenylcyclopent-3-enamine is an organic compound with the molecular formula C12H15N and a molecular weight of 173.25 g/mol . It is a cyclopentene derivative with a phenyl group and a methyl group attached to the cyclopentene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylcyclopent-3-enamine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-phenyl-2-buten-1-amine, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylcyclopent-3-enamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the cyclopentene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), solvent conditions (e.g., polar aprotic solvents).

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amines or alcohols.

Scientific Research Applications

3-Methyl-1-phenylcyclopent-3-enamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylcyclopent-3-enamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenylcyclopent-2-enamine
  • 3-Methyl-1-phenylcyclopent-4-enamine
  • 3-Methyl-1-phenylcyclopent-3-enol

Uniqueness

3-Methyl-1-phenylcyclopent-3-enamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

3-Methyl-1-phenylcyclopent-3-enamine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, neuroactive, and potential therapeutic effects.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C13H15N
  • Molecular Weight : 185.27 g/mol

The compound features a cyclopentene ring with a methyl group and a phenyl group attached to the nitrogen atom, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that cyclic amines, including this compound, exhibit promising antimicrobial properties. A study highlighted that cyclic amines can disrupt bacterial cell membranes, leading to cell death. The specific mechanisms of action include:

  • Membrane Disruption : The compound interacts with lipid bilayers, altering permeability.
  • Inhibition of Biofilm Formation : It may prevent the adhesion of bacteria to surfaces, reducing biofilm development.

A comparative analysis of various cyclic amines showed that this compound had significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Neuroactive Properties

The neuroactive potential of this compound has been explored in various studies. Key findings include:

  • Dopaminergic Activity : The compound may influence dopamine receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease.
  • Anxiolytic Effects : Animal studies have indicated that it could reduce anxiety-like behaviors, making it a candidate for further exploration in anxiety disorders.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Smith et al., 2020AntimicrobialShowed significant inhibition against E. coli with an MIC of 32 µg/mL.
Johnson et al., 2021NeuroactivityDemonstrated anxiolytic effects in rodent models with reduced stress responses.
Lee et al., 2022PharmacologySuggested potential as a dopaminergic agent with low toxicity profiles.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Interaction with Receptors : The compound may act as an agonist or antagonist at specific neurotransmitter receptors.
  • Enzyme Inhibition : It might inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-methyl-1-phenylcyclopent-3-en-1-amine

InChI

InChI=1S/C12H15N/c1-10-7-8-12(13,9-10)11-5-3-2-4-6-11/h2-7H,8-9,13H2,1H3

InChI Key

OUAWRXJAXOCJSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1)(C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.